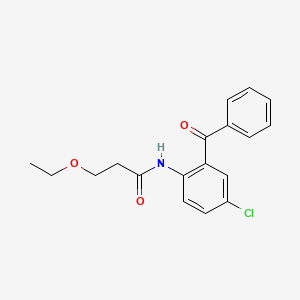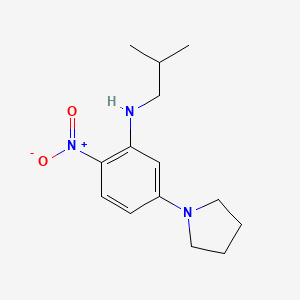![molecular formula C26H24N2O4 B4193955 ethyl [2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B4193955.png)
ethyl [2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy]acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl [2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy]acetate, involves an effective route through a 3+2 annulation method. This method typically starts from precursors like ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation reactions to produce the desired pyrazole derivatives. These compounds are characterized using spectroscopic methods like NMR, mass, UV-Vis, and CHN analysis (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is confirmed through spectroscopic methods and single-crystal X-ray diffraction studies. These analyses provide insights into the 3D molecular structure, including the stabilization mechanisms like intermolecular hydrogen bonds and π•••π stacking interactions. Theoretical calculations such as DFT and HF methods are used to compare and validate the experimental data, ensuring the accuracy of the molecular geometry and electronic structure (Inkaya et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions that lead to the synthesis of a wide range of compounds with potential biological activities. These reactions include interactions with amines, activated methylene compounds, and other reagents, resulting in the formation of different pyrazole, pyridine, and pyran derivatives. The reactivity of these compounds is studied to expand their chemical diversity and explore their applications in different fields (Mohareb et al., 2004).
Physical Properties Analysis
The physical properties of pyrazole derivatives are determined through various analytical techniques. These properties include solubility, melting point, and crystalline structure, which are essential for understanding the compound's behavior in different environments and its suitability for various applications. Single-crystal X-ray diffraction is particularly useful in determining the crystal structure, providing detailed information about the molecular arrangement and interactions within the crystal lattice (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as this compound, include their reactivity, stability, and potential for chemical modifications. These properties are crucial for their application in organic synthesis, drug design, and other areas of chemistry. Studies on these compounds focus on their reaction mechanisms, the formation of various derivatives, and the exploration of their chemical behavior under different conditions (Koca et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing the pyrazoline moiety, such as this one, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrazoline derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
Pyrazoline derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing the pyrazoline moiety have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Eigenschaften
IUPAC Name |
ethyl 2-[2-(2-benzoyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-2-31-25(29)18-32-24-16-10-9-15-21(24)23-17-22(19-11-5-3-6-12-19)27-28(23)26(30)20-13-7-4-8-14-20/h3-16,23H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODONPGTRDYUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4193886.png)
amino]benzoyl}amino)benzamide](/img/structure/B4193900.png)
![benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4193901.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193905.png)
![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide](/img/structure/B4193912.png)
![N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4193916.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4193924.png)

![2-methyl-5-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4-pyrimidinamine](/img/structure/B4193939.png)
![6-methoxy-9-methyl-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4193948.png)
![3-(2-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4193963.png)

![2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4193985.png)
![2-{2-[(2,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193991.png)